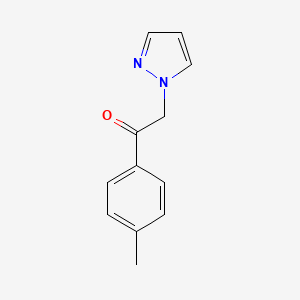

1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

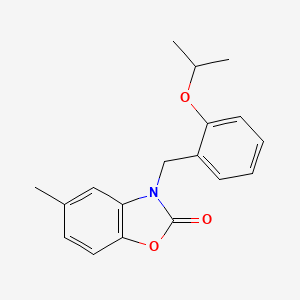

Übersicht

Beschreibung

“1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone” is a chemical compound with the CAS Number: 321385-53-9 and a molecular weight of 200.24 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C12H12N2O . The InChI code for this compound is 1S/C12H12N2O/c1-10-3-5-11(6-4-10)12(15)9-14-8-2-7-13-14/h2-8H,9H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar pyrazole derivatives have been involved in Michael addition reactions with aromatic aldehydes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

1-(4-Methylphenyl)-2-(1H-Pyrazol-1-yl)-1-ethanone and its derivatives have been extensively studied for their synthesis methods and potential antimicrobial activities. For instance, the synthesis of novel 3,4-disubstituted pyrazole derivatives from the cyclization of substituted aryl ethanone and hydrazine hydrate demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans and Aspergillus niger. These findings suggest the potential of these derivatives as lead structures for the development of antimicrobial agents for fatal infections (Akula, Chandrul, & DVRN, 2019).

Structural Characterization and Analysis

The structural characterization of pyrazoline compounds, such as 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, provides insights into their crystal packing and intermolecular interactions. Hirshfeld surface analysis and X-ray diffraction studies have elucidated the molecular structures and potential for efficient packing, which is crucial for understanding their reactivity and interaction with biological targets (Delgado et al., 2020).

Electronic Structure and Docking Studies

The investigation of the electronic structure and molecular docking studies of pyrazoline derivatives, including 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been performed to determine their charge transfer mechanisms and reactivity. Molecular docking studies have suggested that specific structural features, such as the fluorine atom and the carbonyl group, are crucial for binding and may exhibit inhibitory activity against target proteins, indicating their potential as anti-neoplastic agents (Mary et al., 2015).

Antiviral and Antifungal Properties

Synthetic efforts have also explored the antiviral and antifungal properties of pyrazoline derivatives. The synthesis of pyrazole derivatives containing sulphone moiety under ultrasonic conditions resulted in compounds with high yields, demonstrating the effectiveness of ultrasound irradiation in enhancing reaction outcomes. These compounds have been found to possess significant antimicrobial activity, suggesting their utility in medicinal chemistry (Saleh & Abd El-Rahman, 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

This compound interacts with the RyR, leading to changes in the receptor’s function . Molecular docking studies suggest that this compound could be a possible activator of the insect RyR .

Biochemical Pathways

The interaction of this compound with the RyR affects the calcium signaling pathway in insects . This can lead to downstream effects such as disruption of muscle contraction and other physiological processes .

Pharmacokinetics

The compound’s insecticidal activity suggests it is able to reach its target in insects .

Result of Action

The action of this compound on the RyR leads to insecticidal activity . For example, it has shown larvicidal activity against the diamondback moth (Plutella xylostella) .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-3-5-11(6-4-10)12(15)9-14-8-2-7-13-14/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQDOJRZIJKRQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide](/img/structure/B2725847.png)

![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate](/img/structure/B2725856.png)

![4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide](/img/structure/B2725861.png)